CID 22228714

Description

CID 22228714 is a compound registered in the PubChem database, a comprehensive resource for chemical structures, properties, and biological activities. For instance, highlights the use of GC-MS (gas chromatography-mass spectrometry) to characterize compounds like CID, emphasizing structural elucidation and purity assessment via vacuum distillation fractions . Such methodologies are standard for profiling physicochemical properties, which likely apply to this compound.

Properties

CAS No. |

100577-12-6 |

|---|---|

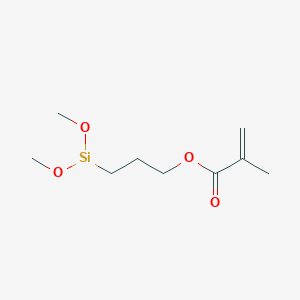

Molecular Formula |

C9H17O4Si |

Molecular Weight |

217.31 g/mol |

InChI |

InChI=1S/C9H17O4Si/c1-8(2)9(10)13-6-5-7-14(11-3)12-4/h1,5-7H2,2-4H3 |

InChI Key |

MCVBAKZXASSSGP-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCC[Si](OC)OC |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 22228714 involves several synthetic routes. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and solvents. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

CID 22228714 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

CID 22228714 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 22228714 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Comparative analysis of CID 22228714 with structurally or functionally related compounds can be contextualized using evidence from analogous studies:

Betulin Derivatives (CID 72326, CID 64971): Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with anti-inflammatory and anticancer properties. While this compound’s structure is unspecified, triterpenoid derivatives often share core scaffolds that influence solubility, bioavailability, and target specificity. For example, betulinic acid’s carboxyl group enhances polar interactions compared to betulin, a feature critical for pharmacological activity .

Oscillatoxin Derivatives (CID 101283546, CID 185389): Oscillatoxins are cyanobacterial metabolites with neurotoxic effects. Structural comparisons (e.g., methyl or halogen substitutions) impact toxicity and stability. If this compound is a natural product, similar substituent-driven property variations may apply .

Pyrimidine and Indole Derivatives (CID 46856293, CID 252137) :

–18 highlight compounds like pyrimidine acetates (e.g., CAS 171096-33-6) and brominated indoles (e.g., CAS 7254-19-5). These molecules exhibit similarity scores ranging from 0.71 to 0.98 based on structural overlap, polarity, and functional groups. For this compound, such metrics could differentiate its reactivity or binding affinity compared to analogs [[15]–[18]].

Physicochemical Properties

Key parameters for comparison include:

- Molecular Weight and Polarity : Compounds with lower molecular weights (e.g., CID 2049887, 168.19 g/mol) often exhibit better membrane permeability, while polar surface area (TPSA) impacts solubility and GI absorption .

- Synthetic Accessibility: this compound’s synthetic route (if known) could mirror methods in –18, such as reflux with chlorophosphates or palladium-catalyzed cross-coupling .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound (CID) | Molecular Formula | Molecular Weight | TPSA (Ų) | LogP | Similarity Score* | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | Not Provided | Not Provided | – | – | – | – |

| Betulin (72326) | C₃₀H₅₀O₂ | 442.73 | 40.46 | 6.24 | – | Hydroxyl, alkene |

| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | 614.80 | 126.20 | 4.50 | – | Lactone, methyl |

| CAS 7254-19-5 (252137) | C₉H₆BrNO₂ | 240.05 | 52.32 | 2.13 | 0.86–0.98 | Bromo, carboxyl |

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto coefficient) .

Research Findings and Limitations

- Methodological Insights : and underscore the importance of GC-MS and exact mass (±5 ppm) for compound identification, which would be critical for validating this compound’s purity and structure .

- Gaps in Data : The absence of explicit data for this compound limits direct comparisons. Future studies should prioritize spectral characterization (NMR, HRMS) and in vitro assays to elucidate its bioactivity .

Q & A

Q. How to ensure reproducibility in this compound crystallization trials?

Q. What metadata standards apply to omics datasets generated from this compound-treated samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.